molecular formula C13H26O2Si B2877402 2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde CAS No. 176222-30-3

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde

Cat. No.: B2877402
CAS No.: 176222-30-3
M. Wt: 242.434
InChI Key: HTTWFXHZXOETLO-VXGBXAGGSA-N
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Description

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde is a chemical compound that contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 aliphatic aldehyde . It consists of 42 atoms; 26 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 aliphatic aldehyde . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .

Scientific Research Applications

Oxidation and Deprotection in Organic Synthesis

Research by Ochiai et al. (1996) demonstrated the use of tert-butyldimethylsiloxy compounds in the oxidation and deprotection of ethers. This process involves generating α-oxy carbon-centered radicals and has implications for creating esters under certain conditions, contributing significantly to organic synthesis methods (Ochiai et al., 1996).

Cycloaddition Reactions

Kozmin et al. (2003) explored the [4 + 2] cycloaddition reaction involving 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and Methyl acrylate. This study highlighted the potential of tert-butyldimethylsiloxy compounds in facilitating Diels-Alder reactions, which are crucial in synthesizing complex organic molecules (Kozmin, He, & Rawal, 2003).

Organometallic Chemistry and Polymer Research

Beckmann et al. (1999) studied the application of tert-butyldimethylsiloxy compounds in the field of organometallic chemistry, specifically in the context of organotin derivatives. This research contributes to the understanding of molecular structures in silicon-based polymers (Beckmann et al., 1999).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, which are related to tert-butyldimethylsiloxy compounds, in the asymmetric synthesis of amines. This method has proven versatile for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Heterogeneous Asymmetric Catalysis

Han et al. (2017) focused on the development of covalent organic frameworks (COFs) incorporating tert-butyldimethylsiloxy compounds for use in heterogeneous asymmetric catalysis. This research demonstrates the potential of these compounds in improving the efficiency and recyclability of catalysts (Han et al., 2017).

Preparation of Substituted Cyclohexane Rings

Hanazawa et al. (2000) synthesized optically active tert-butyldimethylsiloxy compounds as chiral building blocks for the preparation of substituted cyclohexane rings. This application is significant in the synthesis of complex organic molecules with specific optical properties (Hanazawa, Koiwa, Hareau, & Sato, 2000).

Properties

IUPAC Name

(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWFXHZXOETLO-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176222-30-3
Record name rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde
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